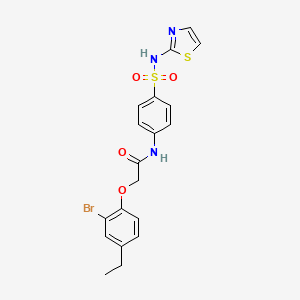

2-(2-bromo-4-ethylphenoxy)-N-(4-(N-(thiazol-2-yl)sulfamoyl)phenyl)acetamide

Description

The compound 2-(2-bromo-4-ethylphenoxy)-N-(4-(N-(thiazol-2-yl)sulfamoyl)phenyl)acetamide (CAS: 590400-56-9) is a sulfonamide-acetamide hybrid with a molecular formula of C₁₉H₁₈BrN₃O₄S₂ and a molar mass of 496.4 g/mol . Key physicochemical properties include a predicted density of 1.592 g/cm³ and a pKa of 7.01, suggesting moderate solubility in physiological conditions. Its structure features a 2-bromo-4-ethylphenoxy moiety linked to an acetamide core, which is further substituted with a thiazol-2-ylsulfamoyl group. This design combines halogenated aromaticity with heterocyclic sulfonamide motifs, often associated with antimicrobial, anticancer, or enzyme-inhibitory activities .

Properties

IUPAC Name |

2-(2-bromo-4-ethylphenoxy)-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18BrN3O4S2/c1-2-13-3-8-17(16(20)11-13)27-12-18(24)22-14-4-6-15(7-5-14)29(25,26)23-19-21-9-10-28-19/h3-11H,2,12H2,1H3,(H,21,23)(H,22,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DWDFEFBQMRZZBH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC(=C(C=C1)OCC(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3=NC=CS3)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18BrN3O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

496.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-(2-bromo-4-ethylphenoxy)-N-(4-(N-(thiazol-2-yl)sulfamoyl)phenyl)acetamide is a complex organic molecule with potential therapeutic applications. This article explores its biological activity, including mechanisms of action, synthesis, and research findings.

Chemical Structure and Properties

This compound comprises several functional groups that contribute to its biological activity:

- Bromo and ethyl groups : These enhance lipophilicity and influence the compound's interaction with biological targets.

- Thiazole ring : Known for its pharmacological properties, it may play a critical role in enzyme inhibition.

- Sulfamoyl group : Often associated with antibacterial and antitumor activities.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The presence of bromine, sulfur, and the thiazole moiety allows for strong interactions that can inhibit or modulate enzymatic activities.

Potential Targets

- Enzymes : The compound may inhibit enzymes involved in various metabolic pathways.

- Receptors : It could act on specific receptors, influencing cellular signaling pathways.

Antitumor Activity

In vitro studies have demonstrated the compound's potential as an antitumor agent. For instance, compounds similar to this one have shown promising results against hepatic carcinoma cell lines (HEPG2). The following table summarizes key findings from related studies:

| Compound | IC50 (µg/mL) | Cell Line | Reference |

|---|---|---|---|

| 2-Bromo derivative | 3.74 | HEPG2 | |

| Celecoxib hybrid | 4.31 | HEPG2 | |

| Doxorubicin | 5.00 | HEPG2 |

The results indicate that the compound exhibits significant cytotoxicity compared to traditional chemotherapeutics like doxorubicin.

Case Studies

- Study on Antitumor Effects : A recent study synthesized hybrid compounds based on celecoxib and evaluated their effects on HEPG2 cells. The results highlighted the importance of the thiazole moiety in enhancing antitumor activity, suggesting that similar modifications in our compound could yield beneficial effects .

- Enzyme Interaction Studies : Investigations into enzyme interactions have shown that derivatives with similar structures effectively inhibit catechol O-methyltransferase (COMT), which is crucial in drug metabolism . This suggests that our compound may also exhibit similar inhibitory effects.

Safety Profile

In toxicity assessments, compounds analogous to this compound have demonstrated moderate safety margins with minimal side effects compared to traditional chemotherapeutics like 5-fluorouracil (5-FU) .

Comparison with Similar Compounds

Structural Analogues with Sulfamoyl-Acetamide Backbones

Compounds sharing the N-(4-(N-(thiazol-2-yl)sulfamoyl)phenyl)acetamide scaffold but differing in substituents exhibit varied biological and physicochemical profiles (Table 1):

Key Observations :

Impact of Phenoxy Group Modifications

Substituents on the phenoxy ring significantly influence bioactivity and stability:

Key Observations :

Role of Sulfamoyl and Thiazole Motifs

The thiazol-2-ylsulfamoyl group is critical for target engagement:

Key Observations :

- Thiazole vs. Benzimidazole : Thiazole rings (target compound) favor antimicrobial activity, whereas benzimidazole-thioether derivatives (5c) shift focus to anticancer targets .

- Sulfamoyl Modifications : Carbamimidoyl substitution () enhances urease binding affinity, suggesting tunability for enzyme inhibition .

Q & A

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.